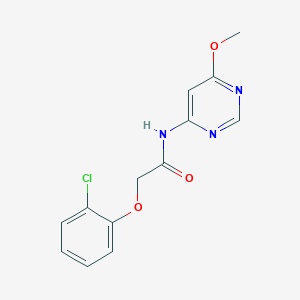
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as CPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of 2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide. One area of research could be the development of new drugs based on the structure of this compound. Another area of research could be the study of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit the activity of various enzymes and signaling pathways. While this compound has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo. Overall, this compound has the potential to be a valuable tool for the development of new drugs for the treatment of various diseases.
合成法
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with 4-chloro-6-methoxypyrimidine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-13-6-11(15-8-16-13)17-12(18)7-20-10-5-3-2-4-9(10)14/h2-6,8H,7H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKJNWZVGXWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


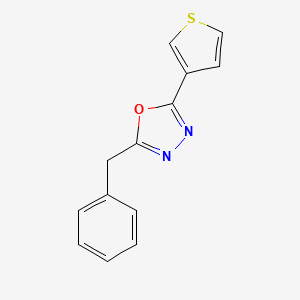
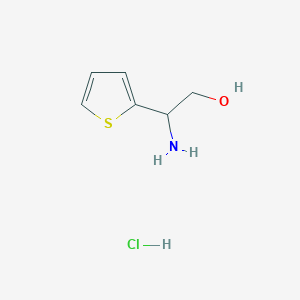
![1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2972487.png)
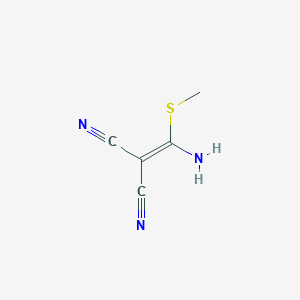

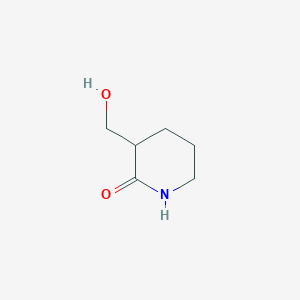
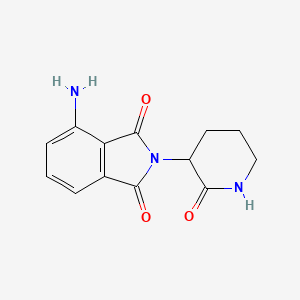
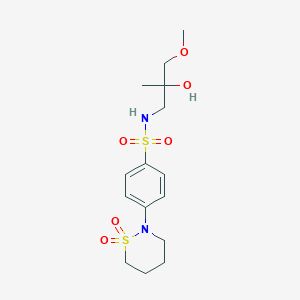
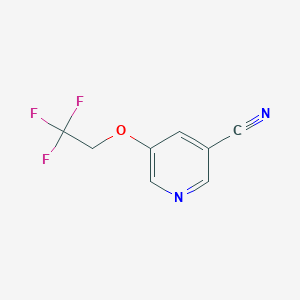
![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)
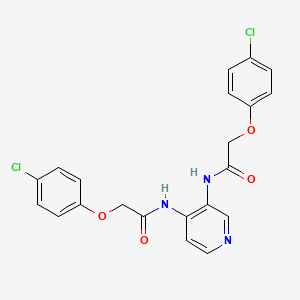
![(4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2972506.png)